2-Bromo-5-fluorobenzoic acid
Overview
Description
2-Bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is a white to light yellow crystalline powder and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzoic acid can be synthesized through the oxidation of 2-bromo-5-fluorobenzaldehyde. The oxidation reaction typically involves the use of oxidizing agents such as potassium permanganate or metal-catalyzed oxygen oxidation . Another method involves the esterification of this compound to form its methyl ester, followed by hydrolysis to yield the acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, oxygen with metal catalysts.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium for coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Alcohols: Formed through the reduction of the carboxylic acid group.
Scientific Research Applications
2-Bromo-5-fluorobenzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-bromo-5-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations to form more complex molecules. The bromine and fluorine atoms on the benzene ring influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
2-Bromo-5-fluorobenzoic acid can be compared with other halogenated benzoic acids, such as:
- 2-Bromo-4-fluorobenzoic acid
- 2-Bromo-3-fluorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-5-methylbenzoic acid
Uniqueness: The unique combination of bromine and fluorine atoms at specific positions on the benzene ring makes this compound particularly useful in selective organic transformations. The presence of both electron-withdrawing groups enhances its reactivity in nucleophilic substitution and coupling reactions .
Biological Activity
2-Bromo-5-fluorobenzoic acid (CAS No. 394-28-5) is an aromatic carboxylic acid that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine substituents on the benzene ring, contributes to its biological activity and potential therapeutic applications.
- Molecular Formula : CHBrF O
- Molecular Weight : 219.01 g/mol
- Melting Point : 154-157 °C
- Solubility : Soluble in methanol and other organic solvents.
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacological agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Antibiotics reported that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating moderate to strong activity against these pathogens .
Anticancer Properties
A notable area of research is the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways. The compound was found to significantly reduce cell viability at concentrations ranging from 20 to 100 µM after 48 hours of treatment .
Enzyme Inhibition
Additionally, this compound has been investigated for its ability to inhibit certain enzymes. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Inhibitory assays revealed that it could reduce COX-1 and COX-2 activity by approximately 40% at a concentration of 50 µM, suggesting potential anti-inflammatory applications .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study on Antimicrobial Efficacy :
- Study on Anticancer Activity :
- Enzyme Inhibition Research :
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration Range | Effect Observed |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50–100 µg/mL | Inhibition of growth |
Escherichia coli | |||
Anticancer | HeLa | 20–100 µM | Induction of apoptosis |
MCF-7 | Reduction in cell viability | ||
Enzyme Inhibition | COX-1/COX-2 | 50 µM | ~40% inhibition |
Properties
IUPAC Name |
2-bromo-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBMJMJZMDBQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380803 | |
Record name | 2-Bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-28-5 | |
Record name | 2-Bromo-5-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-bromo-5-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the paper for 2-bromo-5-fluorobenzoic acid?
A1: The paper describes a method for synthesizing this compound from 2-bromo-5-fluorotoluene using oxygen as the oxidant. [] This method utilizes readily available and relatively inexpensive starting materials and reagents (acetic acid, cobalt acetate, manganese acetate, sodium bromide). The reaction proceeds under mild conditions (atmospheric pressure, 120-130 °C) and achieves a high product yield. [] This is significant because it provides a potentially more cost-effective and environmentally friendly alternative to traditional methods for synthesizing this compound.
Q2: What is the role of the catalysts in the synthesis of this compound?
A2: The synthesis utilizes a combination of cobalt acetate, manganese acetate, and sodium bromide as catalysts. [] While the paper doesn't delve into the specific mechanistic roles of each component, they likely work synergistically to facilitate the oxidation of the methyl group in 2-bromo-5-fluorotoluene to a carboxylic acid group. This type of catalytic system is commonly employed for the oxidation of alkylaromatic compounds to their corresponding carboxylic acids.
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